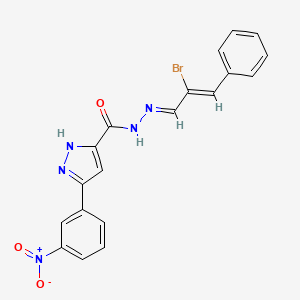![molecular formula C19H19N3O4S2 B11674845 2-[(4-nitrobenzyl)sulfanyl]-N'-{(E)-[3-(thietan-3-yloxy)phenyl]methylidene}acetohydrazide](/img/structure/B11674845.png)
2-[(4-nitrobenzyl)sulfanyl]-N'-{(E)-[3-(thietan-3-yloxy)phenyl]methylidene}acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(4-NITROPHENYL)METHYL]SULFANYL}-N’-[(E)-[3-(THIETAN-3-YLOXY)PHENYL]METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound characterized by its unique structural components, including a nitrophenyl group, a thietan-3-yloxy group, and an aceto-hydrazide moiety
準備方法
The synthesis of 2-{[(4-NITROPHENYL)METHYL]SULFANYL}-N’-[(E)-[3-(THIETAN-3-YLOXY)PHENYL]METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route may include the following steps:
Formation of the nitrophenyl intermediate: This involves the nitration of a suitable aromatic compound to introduce the nitro group.
Synthesis of the thietan-3-yloxy intermediate: This step involves the formation of the thietan ring and its subsequent attachment to a phenyl group.
Coupling of intermediates: The final step involves the coupling of the nitrophenyl and thietan-3-yloxy intermediates with an aceto-hydrazide moiety under specific reaction conditions, such as the use of a suitable catalyst and solvent.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
化学反応の分析
2-{[(4-NITROPHENYL)METHYL]SULFANYL}-N’-[(E)-[3-(THIETAN-3-YLOXY)PHENYL]METHYLIDENE]ACETOHYDRAZIDE can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl and thietan-3-yloxy groups.
Hydrolysis: The aceto-hydrazide moiety can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and hydrazines.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles (e.g., sodium hydroxide).
科学的研究の応用
2-{[(4-NITROPHENYL)METHYL]SULFANYL}-N’-[(E)-[3-(THIETAN-3-YLOXY)PHENYL]METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may focus on its potential therapeutic applications, including drug development for various diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 2-{[(4-NITROPHENYL)METHYL]SULFANYL}-N’-[(E)-[3-(THIETAN-3-YLOXY)PHENYL]METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. For example, the nitrophenyl group may interact with enzymes or receptors, leading to inhibition or activation of specific biological processes. The thietan-3-yloxy group may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity.
類似化合物との比較
Similar compounds to 2-{[(4-NITROPHENYL)METHYL]SULFANYL}-N’-[(E)-[3-(THIETAN-3-YLOXY)PHENYL]METHYLIDENE]ACETOHYDRAZIDE include:
2-[(4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N’-[(E)-(4-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE: This compound has a similar aceto-hydrazide moiety but differs in the presence of a triazole ring instead of a thietan ring.
2-[(4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N’-[(E)-(3-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE: Similar to the previous compound but with a different position of the nitro group.
The uniqueness of 2-{[(4-NITROPHENYL)METHYL]SULFANYL}-N’-[(E)-[3-(THIETAN-3-YLOXY)PHENYL]METHYLIDENE]ACETOHYDRAZIDE lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
特性
分子式 |
C19H19N3O4S2 |
|---|---|
分子量 |
417.5 g/mol |
IUPAC名 |
2-[(4-nitrophenyl)methylsulfanyl]-N-[(E)-[3-(thietan-3-yloxy)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C19H19N3O4S2/c23-19(13-27-10-14-4-6-16(7-5-14)22(24)25)21-20-9-15-2-1-3-17(8-15)26-18-11-28-12-18/h1-9,18H,10-13H2,(H,21,23)/b20-9+ |
InChIキー |
HADRFOCXXRNCSV-AWQFTUOYSA-N |
異性体SMILES |
C1C(CS1)OC2=CC=CC(=C2)/C=N/NC(=O)CSCC3=CC=C(C=C3)[N+](=O)[O-] |
正規SMILES |
C1C(CS1)OC2=CC=CC(=C2)C=NNC(=O)CSCC3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11674764.png)
![2-[(2-bromobenzyl)sulfanyl]-N'-{(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}acetohydrazide](/img/structure/B11674769.png)

![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(1E)-1-(4-fluorophenyl)ethylidene]acetohydrazide](/img/structure/B11674783.png)
![(5Z)-5-{3-iodo-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11674784.png)
![ethyl 2-({(E)-[2-(furan-2-yl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}amino)-4-phenylthiophene-3-carboxylate](/img/structure/B11674787.png)
![N'-[(E)-biphenyl-4-ylmethylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11674798.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11674804.png)
![4-bromo-2-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-6-ethoxyphenol](/img/structure/B11674814.png)

![N,N'-diphenyl-6-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11674837.png)
![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11674851.png)
![2-(3-{[4-chloro-5-methyl-2-(propan-2-yl)phenoxy]methyl}-4-methoxyphenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11674853.png)
